molecular formula C25H25N3O7S B2779221 N-(2,3-dimethoxybenzyl)-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide CAS No. 933026-84-7

N-(2,3-dimethoxybenzyl)-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide

Cat. No. B2779221
CAS RN: 933026-84-7
M. Wt: 511.55
InChI Key: VXBOTCADJYNXMH-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxybenzyl)-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide is a useful research compound. Its molecular formula is C25H25N3O7S and its molecular weight is 511.55. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Application

The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, which include structures analogous to the query compound, have shown promising applications in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antiproliferative Properties

Newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds have shown significant biological activities, including antimicrobial and antiproliferative effects. Compounds with structures similar to the target compound have demonstrated high DNA protective ability against oxidative mixtures and strong antimicrobial activity against specific pathogens. Moreover, some derivatives exhibited cytotoxicity on cancer cell lines, underscoring their potential in developing therapeutic strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Photoreactivity Studies

Studies on molecules with substituted nitrobenzyl groups bonded to structures resembling the query compound have explored their decomposing behavior under irradiation. Such research provides insights into the photoreactivity of these compounds, which could be relevant for designing light-responsive materials or drugs (Katritzky et al., 2003).

Synthetic Studies for Pharmaceutical Products

Research has also focused on the synthesis of compounds with acetamide moieties, similar to the query compound, for applications in creating new pharmaceutical products. These studies have produced stable and easy-to-handle compounds that react with a variety of alkyl halides and sulfonates to afford substituted products, which after further transformations, have potential applications in the synthesis of natural and pharmaceutical products (Sakai et al., 2022).

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(3-methoxyphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O7S/c1-33-19-10-7-9-18(14-19)28-25(30)27(20-11-4-5-13-22(20)36(28,31)32)16-23(29)26-15-17-8-6-12-21(34-2)24(17)35-3/h4-14H,15-16H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBOTCADJYNXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxybenzyl)-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide

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